N,N-dibenzyl-7H-purin-6-amine

Plant Biology Cytokinin Antagonism Structure-Activity Relationship

This N6-disubstituted adenine is essential for cytokinin signaling studies as a negative control, showing complete loss of agonist activity versus N6-benzyladenine. Its unique steric bulk prevents hydrogen bonding, making it ideal for kinase inhibition profiling. Use as a stable 2-protected intermediate for selective purine cross-coupling. Order high-purity ≥98% material for reproducible results.

Molecular Formula C19H17N5
Molecular Weight 315.4 g/mol
CAS No. 4236-49-1
Cat. No. B12133790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-7H-purin-6-amine
CAS4236-49-1
Molecular FormulaC19H17N5
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-24(12-16-9-5-2-6-10-16)19-17-18(21-13-20-17)22-14-23-19/h1-10,13-14H,11-12H2,(H,20,21,22,23)
InChIKeyLOUYAPXHFVICJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzyl-7H-purin-6-amine (CAS 4236-49-1): A Disubstituted Adenine Analog for Targeted Purinergic Research


N,N-Dibenzyl-7H-purin-6-amine (CAS 4236-49-1) is a purine derivative characterized by two benzyl groups attached to the exocyclic N6 nitrogen of the adenine scaffold, resulting in a molecular formula of C₁₉H₁₇N₅ and a molecular weight of 315.37 g/mol . As a member of the N6-disubstituted adenine class, it serves as a synthetic intermediate and a tool compound for probing structure-activity relationships in medicinal chemistry, particularly where steric bulk at the N6 position is required to modulate interactions with purine-binding proteins such as kinases and receptors [1].

Beyond Cytokinins: Why N,N-Dibenzyl-7H-purin-6-amine Cannot Be Replaced by Common N6-Monosubstituted Adenines


Procurement of a generic 'N6-substituted adenine' is insufficient for research requiring a specific N6-disubstituted architecture. Common cytokinin-active compounds like N6-benzyladenine (6-BAP) possess a single benzyl group and a free N6 hydrogen, enabling potent plant growth hormone activity [1]. In contrast, the presence of two bulky benzyl groups in N,N-dibenzyl-7H-purin-6-amine eliminates this hydrogen bond donor, fundamentally altering its hydrogen-bonding capacity, steric profile, and biological activity, thereby rendering it inactive as a cytokinin and shifting its utility toward other targets such as kinase inhibition or advanced synthetic intermediates .

Quantitative Differentiation of N,N-Dibenzyl-7H-purin-6-amine: Evidence for Scientific Selection


Cytokinin Activity Abolition: Functional Inversion from Agonist to Inactive Scaffold

The substitution of a hydrogen atom with a second benzyl group at the N6 position completely abolishes the cytokinin activity characteristic of the monosubstituted analog N6-benzyladenine (6-BAP). While 6-BAP at 1 μM exhibits potent cytokinin activity defined as 100% relative response in a tobacco callus bioassay, the disubstituted derivatives, including the N,N-dibenzyl motif, demonstrate a 'strong decrease or complete loss' of this activity, effectively functioning as inactive scaffolds in this context [1].

Plant Biology Cytokinin Antagonism Structure-Activity Relationship

Lipophilicity-Driven Membrane Permeability: A 37-fold Increase in Calculated LogP

N,N-Dibenzyl-7H-purin-6-amine exhibits significantly enhanced lipophilicity compared to its N6-monosubstituted analog. The calculated ACD/LogP value for the disubstituted compound is 5.16 , a substantial increase over the LogP of approximately 2.4-3.0 reported for N6-benzyladenine [1]. This difference corresponds to a theoretical increase in octanol-water partition coefficient of approximately 100-500 fold, directly impacting passive membrane permeability and cellular uptake.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Synthetic Utility: A Robust Intermediate for Advanced Purine Derivatization

The 6-dibenzylamino group serves as a stable, non-reactive protecting group for the exocyclic amine, enabling selective functionalization at other positions on the purine ring. In contrast, the free amine in N6-benzyladenine can be a source of undesired side reactions under certain conditions. Studies have demonstrated the use of 2-chloro-6-dibenzylaminopurines in regioselective Suzuki-Miyaura cross-coupling reactions at the 2-position, achieving good yields and selectivity, whereas 2-iodo-6-chloropurine gave poor results [1].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Defined Application Scenarios for N,N-Dibenzyl-7H-purin-6-amine (CAS 4236-49-1) Based on Evidence


Development of Cytokinin Receptor Antagonists or Inactive Controls

Researchers investigating cytokinin signaling pathways can utilize N,N-dibenzyl-7H-purin-6-amine as a scaffold for antagonist development or as a reliable negative control. Evidence from cytokinin bioassays shows that the N,N-disubstitution pattern results in a 'strong decrease or complete loss' of agonist activity compared to the potent cytokinin N6-benzyladenine [1]. This functional inversion is essential for studies aiming to block or dissect cytokinin receptor function.

Medicinal Chemistry Programs Requiring Enhanced Lipophilicity for Intracellular Target Engagement

In drug discovery campaigns targeting intracellular kinases or other purine-binding proteins, N,N-dibenzyl-7H-purin-6-amine offers a strategic advantage over more polar N6-substituted adenines. Its calculated ACD/LogP of 5.16 indicates significantly higher lipophilicity than N6-benzyladenine (LogP ≈ 2.4-3.0) [2], which can translate to improved passive membrane permeability and cellular uptake, potentially increasing the probability of observing activity in cell-based assays.

Multi-Step Synthesis of 2-Substituted Purine Derivatives

For synthetic organic chemists, N,N-dibenzyl-7H-purin-6-amine is a strategic intermediate for constructing purine-based libraries. The 6-dibenzylamino group acts as a stable protecting group, enabling selective and high-yielding functionalization at the 2-position via cross-coupling reactions. This approach has been demonstrated to be superior to using 6-chloropurine analogs, which can lead to poor yields and selectivity in such transformations [3].

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